![molecular formula C23H15FN6O B2376611 3-fluoro-N-(4-(3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide CAS No. 891103-85-8](/img/structure/B2376611.png)
3-fluoro-N-(4-(3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“3-fluoro-N-(4-(3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide” is a compound that belongs to the class of 1,2,4-triazoles . The 1,2,4-triazole scaffold is considered a privileged structure in medicinal chemistry, with a wide range of pharmacological activities, including antifungal, antibacterial, anticancer, anticonvulsant, antituberculosis, antiviral, antiparasitic, analgesic, and anti-inflammatory properties .
Molecular Structure Analysis
The molecular structure of 1,2,4-triazoles, including “3-fluoro-N-(4-(3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide”, is characterized by a five-membered ring containing three nitrogen atoms . This structure allows for a high degree of structural diversity and the ability to form multiple hydrogen bonds, which can contribute to high binding affinity to biological targets .
Scientific Research Applications
Antimicrobial and Antifungal Properties
- Patel and Patel (2015) synthesized a series of heterocyclic compounds related to your compound of interest, demonstrating their antibacterial and antifungal activities against various strains. This highlights the potential application of these compounds in treating bacterial and fungal infections (Patel & Patel, 2015).
Antiproliferative Activity
- Ilić et al. (2011) synthesized [1,2,4]triazolo[4,3-b]pyridazin-6-yloxy derivatives, which showed inhibitory effects on the proliferation of endothelial and tumor cells. This suggests a potential application in cancer treatment (Ilić et al., 2011).
Synthesis and Characterization
- Dolzhenko et al. (2008) conducted a study on the synthesis and characterization of fluorinated triazolo[1,5-a][1,3,5]triazines, which are structurally similar to your compound. This research contributes to the understanding of the chemical properties and potential applications of such compounds (Dolzhenko et al., 2008).
Antiviral Activity
- Shamroukh and Ali (2008) explored the antiviral properties of triazolo[4,3-b]pyridazine derivatives. Their findings suggest these compounds could be effective against specific viruses, opening avenues for antiviral drug development (Shamroukh & Ali, 2008).
Anticancer Potential
- Wang et al. (2015) investigated modifications of a related triazolo[1,5-a]pyridine compound as a PI3K inhibitor. Their findings on the antiproliferative activities and reduced toxicity of these compounds indicate potential applications in cancer therapy (Wang et al., 2015).
Potential in Diabetes Treatment
- Bindu, Vijayalakshmi, and Manikandan (2019) synthesized and evaluated a family of triazolo-pyridazine-6-yl-substituted piperazines for their potential as anti-diabetic medications. This suggests a possible role in diabetes management (Bindu, Vijayalakshmi, & Manikandan, 2019).
Applications in Material Science
- Sallam et al. (2021) focused on the synthesis and structure analysis of pyridazine analogs, highlighting their importance in medicinal chemistry and possibly in material science applications (Sallam et al., 2021).
properties
IUPAC Name |
3-fluoro-N-[4-(3-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15FN6O/c24-17-5-3-4-16(14-17)23(31)26-18-9-7-15(8-10-18)19-11-12-21-27-28-22(30(21)29-19)20-6-1-2-13-25-20/h1-14H,(H,26,31) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYLZTIYJUAPZQT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NN=C3N2N=C(C=C3)C4=CC=C(C=C4)NC(=O)C5=CC(=CC=C5)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15FN6O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N1-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)-N2-phenyloxalamide](/img/structure/B2376528.png)

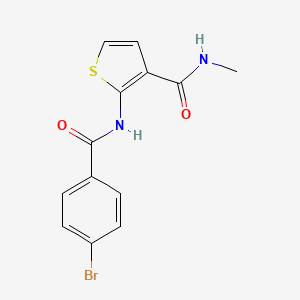
![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-fluorobenzamide](/img/structure/B2376535.png)
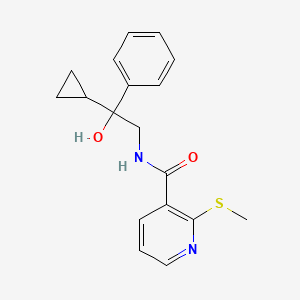


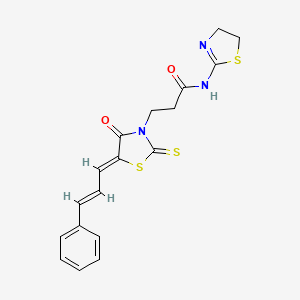

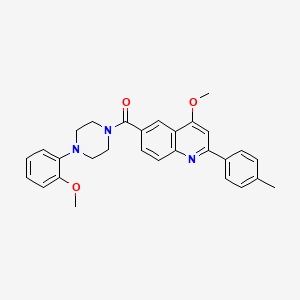
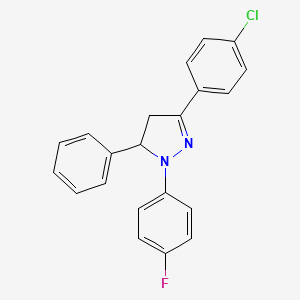
![(E)-N-(Cyclopropylmethyl)-4-(dimethylamino)-N-[(4-methylmorpholin-2-yl)methyl]but-2-enamide](/img/structure/B2376548.png)

![N-(3-(1H-imidazol-1-yl)propyl)-N-(6-ethoxybenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride](/img/structure/B2376551.png)